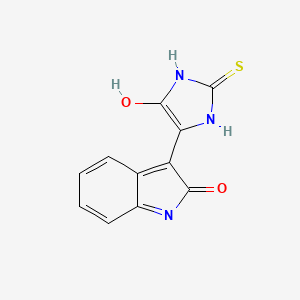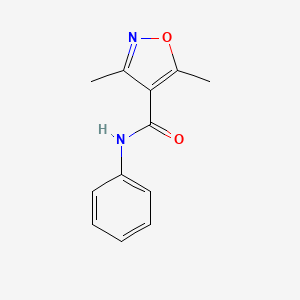![molecular formula C21H20N4O3 B5525688 N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide is a synthetic organic compound characterized by the presence of both imidazole and benzoxazole rings. These functional groups confer on the molecule a range of chemical properties and reactivities that make it of interest in various fields of chemical research and application.
Synthesis Analysis
The synthesis of compounds akin to N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide often involves multi-step chemical processes that may include the coupling of imidazole and benzoxazole moieties with other organic fragments. For instance, the synthesis of related compounds has been reported through methods such as reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent, demonstrating the complexity and specificity required in synthesizing such molecules (Bhaskar et al., 2019).
科学的研究の応用
Fluorophores and Photophysical Properties
This compound is structurally related to molecules studied for their potential as blue-emitting fluorophores. Research in this area focuses on the synthesis of novel fluorescent compounds with specific photophysical properties. These compounds are evaluated for their absorption, emission, quantum yields, and dipole moments in various solvents. Their stability and potential applications in materials science, such as in OLED technology or as fluorescent markers, are of particular interest (Padalkar et al., 2015).
Antioxidative and Antiproliferative Activities
Compounds with structural similarities have been synthesized and assessed for their antioxidative and antiproliferative activities. These studies involve evaluating the synthesized molecules' capability to inhibit the growth of human cancer cells and their antioxidant capacity through assays like DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. Such research highlights the potential therapeutic applications of these molecules in treating cancer and oxidative stress-related diseases (Cindrić et al., 2019).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored, with some molecules exhibiting favorable activity against various bacterial strains. This research avenue aims to develop new antimicrobial agents that can be used to combat resistant bacterial infections, highlighting the importance of such compounds in pharmaceutical applications (Wang et al., 2012).
Synthesis and Characterization
Research also delves into the synthesis methodologies and characterization of these compounds, aiming to improve the efficiency of synthetic routes and understand their structural properties through techniques like NMR, IR spectroscopy, and X-ray crystallography. This foundational work is crucial for the development of further applications in materials science and medicinal chemistry (Bhaskar et al., 2019).
Electrophysiological Activity
Compounds bearing the imidazolyl moiety have been studied for their cardiac electrophysiological activity, specifically as selective class III agents. This research demonstrates the potential of these compounds in developing treatments for arrhythmias, showcasing the diverse therapeutic applications that such molecular structures can offer (Morgan et al., 1990).
将来の方向性
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-27-17-5-2-4-16(12-17)21-24-18-7-6-15(13-19(18)28-21)20(26)23-8-3-10-25-11-9-22-14-25/h2,4-7,9,11-14H,3,8,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTGTVFQQBYAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)


![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)
![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)